{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a chemical compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an oxaspiro ring system. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.
Analyse Chemischer Reaktionen
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .
Wissenschaftliche Forschungsanwendungen
{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. The tert-butyl group and the spirocyclic structure contribute to its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol include:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl and related compounds.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds .
Eigenschaften
Molekularformel |
C13H24O2 |
---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(9-tert-butyl-1-oxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-12(2,3)11-5-4-7-13(11)8-6-10(9-14)15-13/h10-11,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
OZFBIQJQAQERRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCCC12CCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.